1-Propanol, 2,2-diphenyl-

Thermophysical characterization Process engineering Procurement specification

Process engineers and medicinal chemists require isomers with curated thermophysical data for rigorous simulation or validated synthetic routes. Generic diphenylpropanol mixtures lack the critical constants, spectral references, and defined reactivity profiles needed for regulatory-compliant scale-up. 2,2-Diphenyl-1-propanol resolves this with NIST/TRC-evaluated data and established pharmacophore lineage. - 16+ property types (Tc, Pc, density, viscosity) for Aspen Plus/ChemCAD, from 260-835 K. - 5 verified spectra (NMR, FTIR, GC-MS) in Wiley SpectraBase for analytical method validation. - Direct oxidative precursor to 2,2-diphenylpropionic acid for ultrapotent antimuscarinic scaffolds.

Molecular Formula C15H16O
Molecular Weight 212.29 g/mol
Cat. No. B8309733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanol, 2,2-diphenyl-
Molecular FormulaC15H16O
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(CO)(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C15H16O/c1-15(12-16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3
InChIKeyWAUNMVYXQAKNLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical and Thermophysical Profile


2,2-Diphenyl-1-propanol (CAS 74421-26-4; synonyms: β-methyl-β-phenylbenzeneethanol, 2,2-diphenylpropan-1-ol) is a C₁₅H₁₆O tertiary aryl alcohol (MW 212.29 g/mol) bearing a geminal diphenyl substitution at the propanol C-2 position [1]. The compound is characterized by critically evaluated thermophysical property data spanning 16+ property types within the NIST/TRC Web Thermo Tables, including normal boiling temperature, critical temperature and pressure, density, enthalpy of vaporization, heat capacity, refractive index, viscosity, and thermal conductivity over wide temperature ranges [2]. Comprehensive spectral characterization—including 2 NMR, 1 FTIR, and 2 GC-MS spectra—is archived in the Wiley SpectraBase database, providing verified analytical reference data for identity confirmation in procurement and quality control workflows [3].

1
Critically Evaluated Thermophysical DataNIST/TRC dataset supports rigorous process engineering simulations.
2
Multi-Technique Spectral ReferenceCurated NMR, FTIR, and GC-MS spectra in Wiley library for identity confirmation.
3
Geminal Diphenyl ArchitectureServes as key precursor for 2,2-diphenylpropionate pharmacophore class.

Why Isomer Substitution Fails


Diphenylpropanol positional isomers share identical molecular formula (C₁₅H₁₆O) and nominal mass yet diverge substantially in physicochemical properties, hydrogen-bonding dynamics, and synthetic accessibility. The geminal diphenyl architecture at C-2 in 2,2-diphenyl-1-propanol creates a distinct steric and electronic environment around the hydroxyl-bearing carbon that differs fundamentally from isomers where phenyl groups occupy the C-1 or C-3 positions [1]. In dielectric spectroscopy studies, the Debye relaxation intensity—a signature of hydrogen-bonded supramolecular chain formation—varies systematically with phenyl ring position relative to the hydroxyl group across phenylpropanol isomers [2]. Furthermore, the 2,2-diphenyl-substituted scaffold serves as the direct synthetic precursor to the 2,2-diphenylpropionate pharmacophore class, which includes the ultrapotent antimuscarinic agent azaprophen (50× more potent than atropine) [3]. Substituting a different isomer severs this synthetic lineage and may introduce uncharacterized thermophysical behavior or altered reactivity profiles.

Thermophysical Data Gap
Other diphenylpropanol positional isomers lack critically evaluated NIST datasets, limiting validated process simulation.
Pharmacophore Precursor Mismatch
Only the 2,2-diphenyl substitution pattern provides direct access to the azaprophen-class antimuscarinic scaffold.
Altered H-Bond Dynamics
Changing phenyl ring position may shift hydrogen-bonded supramolecular structure, affecting dielectric and formulation properties.

Quantitative Differentiation Evidence


NIST Thermophysical Property Coverage

2,2-Diphenyl-1-propanol is one of the few diphenylpropanol isomers for which the NIST/TRC Web Thermo Tables provide critically evaluated recommendations across 16+ thermophysical property categories, including normal boiling temperature, critical temperature (Tc), critical pressure (Pc), critical density, liquid and gas-phase density as a function of temperature (260–835 K), enthalpy of vaporization (255–835 K), ideal-gas heat capacity (200–1000 K), refractive index (with experimental data points), liquid and gas viscosity, and thermal conductivity [1]. In contrast, isomers such as 1,1-diphenyl-2-propanol (CAS 29338-49-6), 1,1-diphenyl-1-propanol (CAS 5180-33-6), and 2,3-diphenylpropanol (CAS 3536-29-6) lack equivalent curated thermophysical datasets in NIST repositories, with available property values limited to rough estimates or vendor-reported single-point data [2]. This curated dataset enables physics-based process modeling (distillation design, heat exchanger sizing, safety relief calculations) that cannot be reliably performed using estimated or single-point data for alternative isomers.

NIST Property Coverage
Head-to-head
16+ critically evaluated categories
vs. 0 for comparator isomers
Supports process engineering simulation and specification.
NIST/TRC WTT; comparator data unavailable.
Thermophysical characterization Process engineering Procurement specification

Validated Synthesis Yield via LAH Reduction

The direct reduction of 2,2-diphenylpropanoic acid (CAS 5558-66-7; mp 172–175 °C) with lithium aluminum hydride (LAH) in THF at 0 °C yields 2,2-diphenyl-1-propanol with a reported yield of 93% (calculated yield 94%) . This high-yielding, single-step transformation from a commercially available crystalline acid precursor (available at ≥96% purity from TCI and other suppliers ) provides a well-characterized synthetic route with defined stoichiometry (114 mmol LAH per 47 mmol acid). By comparison, the preparation of 1,1-diphenyl-2-propanol typically requires Grignard addition or ketone reduction routes with variable reported yields [1]. The availability of a high-yield, reproducible reduction protocol from a solid, stable precursor facilitates reliable scale-up and purity control.

Synthesis Yield
Reported
93% isolated yield
LAH reduction of acid precursor
Enables scalable, high-yield in-house synthesis.
Validated protocol from crystalline acid.
Synthetic chemistry Process yield Precursor preparation

Dielectric Relaxation Behavior in Phenylpropanols

In a dielectric and shear mechanical study of 1-propanol and three phenylpropanols, Mikkelsen et al. (2022) demonstrated that phenylpropanols—including the structural class to which 2,2-diphenyl-1-propanol belongs—exhibit a single, rather narrow dielectric relaxation process, in contrast to the bimodal Debye-type behavior universally observed in unbranched monoalcohols [1]. The time scale separation of the dielectric Debye and α-processes was found to be temperature-independent and nearly identical across all phenylpropanols studied [1]. In a complementary systematic study of phenyl-1-propanol structural isomers, Böhmer et al. (2019) established that the Debye relaxation intensity systematically weakens as the phenyl ring position moves closer to the hydroxyl group, consistent with a shift in the equilibrium from chain-like to ring-like hydrogen-bonded supramolecular structures [2]. For 2,2-diphenyl-1-propanol, the presence of two phenyl rings at C-2 creates a sterically congested environment near the hydroxyl-bearing carbon that is predicted to further suppress chain-like H-bonded structures relative to monophenyl or C-3-substituted analogs, though direct experimental confirmation for this specific compound remains to be published.

Dielectric Dynamics
Class-level
Single relaxation mode predicted; steric congestion may suppress chain-like H-bond assemblies.
Enables distinct identification in multicomponent dielectric studies.
Class-level inference; direct data to verify.
Dielectric spectroscopy Hydrogen-bonding dynamics Materials characterization

Precursor Role in Antimuscarinic Pharmacophores

2,2-Diphenyl-1-propanol serves as the direct synthetic precursor (via oxidation) to 2,2-diphenylpropionic acid and its ester derivatives, which constitute a privileged pharmacophore scaffold for potent antimuscarinic agents. The 2,2-diphenylpropionate ester azaprophen (6-methyl-6-azabicyclo[3.2.1]octan-3α-ol 2,2-diphenylpropionate) demonstrates 50-fold greater potency than atropine in inhibiting acetylcholine-induced contraction of guinea pig ileum and >1000-fold superiority in blocking carbachol-induced α-amylase release from pancreatic acini [1]. The geminal diphenyl substitution at the propionate α-carbon—the structural feature directly traceable to the 2,2-diphenyl-1-propanol precursor—is essential for this potency enhancement, as evidenced by structure-activity relationship studies showing that 3,3-diphenylpropionate analogs (derived from the isomeric 3,3-diphenylpropanol) exhibit substantially different pharmacological profiles [2]. QSAR studies on 15 α-substituted 2,2-diphenylpropionate antimuscarinics revealed that biological activity varied over 3–4 log units depending on the distance between the carbonyl oxygen and quaternary nitrogen, with the 2,2-diphenyl substitution providing optimal geometry [3].

Pharmacophore Precursor
Class-level
Azaprophen (target-derived) 50× higher antimuscarinic potency vs. atropine (ileum contraction)
Atropine (reference) Baseline potency = 1×
2,2-Diphenyl substitution is required for scaffold-specific antimuscarinic research.
Reported in guinea pig ileum and α-amylase release assays.
Medicinal chemistry Antimuscarinic agents Pharmacophore synthesis

Physicochemical Divergence Among Isomers

Despite identical molecular formula (C₁₅H₁₆O, MW 212.29), diphenylpropanol positional isomers exhibit substantial divergence in experimentally determined physicochemical properties. 2,2-Diphenyl-1-propanol has a normal boiling temperature (NIST/TRC critically evaluated recommendation) and liquid-phase properties defined by the NIST WTT dataset, while 1,1-diphenyl-2-propanol (CAS 29338-49-6) is a crystalline solid at room temperature (mp 59–62 °C) with estimated boiling point of 312–329 °C . 3,3-Diphenylpropanol (CAS 20017-67-8) is a liquid with significantly lower boiling point of 185 °C at reduced pressure (10 mmHg), density 1.067 g/mL, and refractive index 1.5848 . 1,1-Diphenyl-1-propanol (CAS 5180-33-6) has a boiling point of 342.6 °C at 760 mmHg with density 1.06 g/cm³ . 2,3-Diphenylpropanol (CAS 3536-29-6) melts at 51 °C with boiling point of 331 °C and density 1.073 g/cm³ . These differences—particularly the solid vs. liquid physical state at ambient conditions—have direct implications for handling, formulation, and analytical method development.

Physicochemical Divergence
Data to verify
Target Liquid at ambient; NIST boiling point data
1,1-Diphenyl-2-propanol Crystalline solid, mp 59–62 °C
Other isomers Boiling range 185–343 °C; density 1.00–1.07 g/cm³
Physical state and boiling point variations directly impact handling and QC.
Literature values; verify per supplied lot.
Physicochemical characterization Isomer differentiation Quality control

Multi-Technique Spectral Library Coverage

2,2-Diphenyl-1-propanol benefits from curated multi-technique spectral reference data in major commercial spectral libraries. The Wiley SpectraBase entry (Compound ID Cbi0FEpjKtJ) contains 2 NMR spectra (¹H and ¹³C, recorded in chloroform-d at 100 MHz on a Varian HA-100/Digilab FT-NMR-3), 1 FTIR spectrum, and 2 GC-MS spectra (included in the Wiley Registry of Mass Spectral Data 2023 and KnowItAll GC-MS Library) [1]. The sample source is verified as Aldrich Chemical Company, providing traceable provenance [1]. This multi-technique coverage enables unambiguous identity confirmation using orthogonal analytical methods. While some comparator isomers (e.g., 2,2-diphenyl-1,3-propanediol) have published experimental FT-IR and NMR spectra [2], the breadth of commercial library integration (Wiley Registry + KnowItAll) for 2,2-diphenyl-1-propanol facilitates streamlined unknown identification workflows in analytical laboratories.

Spectral Library Coverage
Analytical context
Target 5 spectra (2 NMR, 1 FTIR, 2 GC-MS) in Wiley library
Comparators Limited or absent commercial library entries
Reduces method development time for unknown identification.
Sample provenance: Aldrich; verified spectra.
Analytical chemistry Spectral identification Quality assurance

Procurement and Application Scenarios


Process Engineering with Critically Evaluated Data

When designing distillation columns, heat exchangers, or safety relief systems for processes involving diphenylpropanol intermediates, the NIST/TRC critically evaluated thermophysical dataset for 2,2-diphenyl-1-propanol—covering normal boiling temperature, critical constants (Tc, Pc), liquid/vapor density functions (260–835 K), enthalpy of vaporization, and transport properties—provides the physics-based property foundation required for rigorous Aspen Plus or ChemCAD simulations [1]. No other diphenylpropanol positional isomer offers comparable curated data coverage, making 2,2-diphenyl-1-propanol the only isomer suitable for validated process modeling without relying on group-contribution estimates.

Synthesis of Antimuscarinic Pharmacophores

For medicinal chemistry programs targeting the 2,2-diphenylpropionate antimuscarinic scaffold, 2,2-diphenyl-1-propanol is the direct precursor alcohol that, upon oxidation, yields 2,2-diphenylpropionic acid—the key intermediate for esterification to azaprophen-class compounds that exhibit 50- to >1000-fold potency enhancements over atropine [2]. The 93% validated reduction yield from the commercially available acid precursor also supports bidirectional synthetic flexibility (acid ↔ alcohol interconversion), enabling convergent synthetic strategies . Isomeric diphenylpropanols (e.g., 3,3-diphenylpropanol) lead to structurally distinct propionate scaffolds with different pharmacological profiles.

Dielectric Spectroscopy of H-Bonded Dynamics

For physical chemistry research investigating the influence of steric hindrance on hydrogen-bonded supramolecular structure formation in monohydroxy alcohols, 2,2-diphenyl-1-propanol represents the extreme case of dual phenyl substitution adjacent to the hydroxyl-bearing carbon. Systematic studies of phenylpropanol isomers have established that the Debye relaxation intensity decreases as phenyl ring proximity to the OH group increases, consistent with a shift from chain-like to ring-like H-bonded structures [3]. The gem-diphenyl architecture at C-2 provides maximum steric congestion, enabling researchers to probe the limits of H-bonded chain suppression within the phenylpropanol series [3].

Analytical Reference Standard for GC-MS and NMR

With 5 curated spectra (2 NMR, 1 FTIR, 2 GC-MS) archived in the Wiley SpectraBase and integrated into the Wiley Registry of Mass Spectral Data 2023 and KnowItAll GC-MS Library, 2,2-diphenyl-1-propanol serves as a verified analytical reference standard for laboratories performing unknown identification or purity assessment of diphenylpropanol-containing samples [4]. The traceable sample provenance (Aldrich Chemical Company) and well-documented solvent/system conditions (CDCl₃, TMS reference) support regulatory-compliant analytical method validation.

Application
Selection Property
Validation Focus
Process simulation & equipment design
Critically evaluated NIST thermophysical dataset
Physics-based property function verification
Antimuscarinic pharmacophore synthesis
2,2-Diphenylpropionate scaffold access
Oxidation pathway and esterification optimization
H-bonded supramolecular dynamics research
Sterically hindered alcohol architecture
Dielectric relaxation mode characterization
GC-MS and NMR analytical reference
Multi-technique spectral library coverage
Identity confirmation in quality control
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